

# Statistical Analysis of 1,19-Eicosadiene: A Review of Available Data

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## Compound of Interest

Compound Name: 1,19-Eicosadiene

Cat. No.: B081346

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A comprehensive statistical analysis and direct performance comparison of **1,19-Eicosadiene** with alternative compounds in drug development is not feasible at this time due to a lack of publicly available quantitative experimental data. While research has identified **1,19-Eicosadiene** in various natural sources and characterized its physicochemical properties, specific studies detailing its efficacy, potency, or mechanism of action in a therapeutic context are not present in the reviewed literature.

This guide provides a summary of the currently available information on **1,19-Eicosadiene**, outlines general experimental protocols for its analysis, and presents a conceptual framework for potential signaling pathway involvement, acknowledging the absence of specific experimental validation.

## Physicochemical Properties

**1,19-Eicosadiene** is a long-chain hydrocarbon with the molecular formula  $C_{20}H_{38}$  and a molecular weight of approximately 278.52 g/mol. [1][2] Its structure consists of a 20-carbon chain with two terminal double bonds, making it a diene. This bifunctional nature suggests its potential as a building block in organic synthesis and materials science. [3]

Property	Value	Source
Molecular Formula	C20H38	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	278.52 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	icosa-1,19-diene	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	14811-95-1	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Natural Occurrence

**1,19-Eicosadiene** has been identified as a constituent in a variety of natural sources, often extracted using methods like methanol or n-hexane extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[3\]](#)

Table 2: Natural Sources of **1,19-Eicosadiene**

Source	Extraction Method	Analytical Method
Green microalga <i>Chlorella saccharophila</i>	Not specified	Not specified
Cassia alata leaves	n-Hexane extract	GC-MS
Walnut husks ( <i>Juglans regia</i> L.)	Non-polar extracts	GC-MS
Glutinous purple rice	Dichloromethane and methanol extraction	GC-MS

The presence of **1,19-Eicosadiene** in these organisms suggests its involvement in lipid metabolic pathways, potentially sharing biosynthetic routes with fatty acids like linoleic acid.[\[3\]](#)

## Experimental Protocols

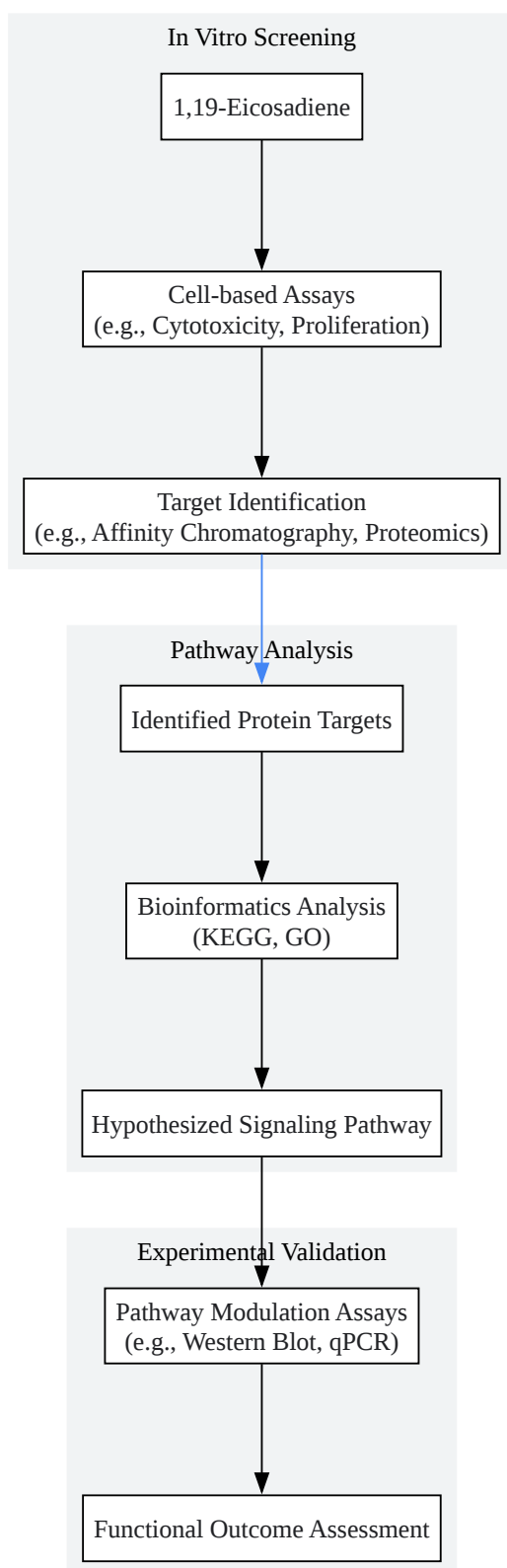
Detailed experimental protocols for evaluating the performance of **1,19-Eicosadiene** in a drug development context are not available. However, general analytical methods for its identification and characterization have been described.

## Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of **1,19-Eicosadiene** in Biological Samples:

- **Sample Preparation:** The biological sample (e.g., plant material, microalgae) is subjected to solvent extraction, typically with a non-polar solvent like n-hexane or a combination of solvents such as dichloromethane and methanol, to isolate the lipid fraction.[\[3\]](#)
- **Chromatographic Separation:** The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.
- **Mass Spectrometric Detection:** As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
- **Compound Identification:** The obtained mass spectrum of a peak is compared with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identity of the compound as **1,19-Eicosadiene**.[\[5\]](#)

## Potential Signaling Pathway Involvement (Conceptual)

While no specific signaling pathways have been experimentally validated for **1,19-Eicosadiene**, its structural similarity to other lipid molecules suggests potential interactions with pathways involved in inflammation, metabolism, and cell signaling. The following diagram illustrates a hypothetical workflow for investigating such interactions.



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Caption: A conceptual workflow for investigating the potential signaling pathway of **1,19-Eicosadiene**.

## Conclusion

The current body of scientific literature on **1,19-Eicosadiene** is primarily descriptive, focusing on its chemical properties and natural occurrence. There is a significant gap in knowledge regarding its biological activity and potential therapeutic applications. To enable a meaningful statistical analysis and comparison with other compounds, further research is required to generate quantitative experimental data on its efficacy, mechanism of action, and safety profile. Future studies could focus on screening **1,19-Eicosadiene** in various disease models and elucidating its molecular targets and signaling pathways.

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